3-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine
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Overview
Description
3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a piperidine ring attached to a triazole moiety, which is further substituted with dimethyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine typically involves the reaction of 1-benzyl-4-(3,5-dimethyl-1,2,4-triazol-4-yl)piperidine with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Scientific Research Applications
3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The triazole moiety can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its biological activity . The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects in biological systems.
Comparison with Similar Compounds
3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine can be compared with other similar compounds, such as:
3,5-Dimethyl-4H-1,2,4-triazole: This compound shares the triazole ring but lacks the piperidine moiety, making it less complex.
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
Thiazole derivatives: These compounds have a similar heterocyclic structure but contain sulfur instead of nitrogen, resulting in different chemical behaviors and applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperidine and triazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20N4 |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-[2-(4,5-dimethyl-1,2,4-triazol-3-yl)ethyl]piperidine |
InChI |
InChI=1S/C11H20N4/c1-9-13-14-11(15(9)2)6-5-10-4-3-7-12-8-10/h10,12H,3-8H2,1-2H3 |
InChI Key |
HGVADSGCESENEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CCC2CCCNC2 |
Origin of Product |
United States |
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